molecular formula C16H16N2O2 B2429548 N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine CAS No. 2230799-97-8

N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine

Cat. No. B2429548
CAS RN: 2230799-97-8
M. Wt: 268.316
InChI Key: NRQGDWUSMPCIHO-UHFFFAOYSA-N
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Description

“N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 2230799-97-8 . It has a molecular weight of 268.32 and is used in various scientific research due to its unique structure and properties.


Molecular Structure Analysis

The InChI Code for “N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine” is 1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3 .

Scientific Research Applications

Molecular Structure Analysis

  • The compound has been analyzed for its molecular structure. The study of "5-(1H-Indol-3-yl)-3-(4-methyl­phen­yl)-4,5-dihydro­isoxazoline" describes the synthesis and structural analysis of a related compound, highlighting the significance of hydrogen bonding and molecular conformations in these types of molecules (Guo, Qi, & Chang, 2006).

Metabolism and Genotoxicity Studies

  • Research has investigated the metabolism of similar compounds and their genotoxicity. The paper titled "Human cytochrome-P450 enzymes metabolize N-(2-methoxyphenyl)hydroxylamine, a metabolite of the carcinogens o-anisidine and o-nitroanisole" provides insights into the metabolism of related hydroxylamine compounds by human hepatic microsomes, which is crucial for understanding their biological impact (Naiman et al., 2011).

Enzyme Inhibition Studies

  • Studies on enzyme inhibition by similar compounds have been conducted. The paper "Monoamine oxidase inhibiting activity of a series of (+/-)-4-methoxy-beta-hydroxyphenethylamines" explores the inhibition of monoamine oxidase by compounds structurally akin to N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine, which is important for pharmaceutical applications (Ferguson & Keller, 1975).

Chemical Synthesis and Modifications

  • The synthesis and chemical modification of related indole compounds have been extensively studied. For instance, "Synthesis of new carbamate derivatives of indole and their modification" discusses the synthesis and potential applications of indole derivatives, highlighting the versatility of these compounds in chemical synthesis (Velikorodov, Kuanchalieva, & Titova, 2010).

Corrosion Inhibition Research

  • The compound and its derivatives have been studied for their potential in corrosion inhibition. "Adsorption properties and inhibition of mild steel corrosion in 15% HCl by 3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole" examines the effectiveness of a related compound as a corrosion inhibitor, demonstrating the practical applications of these molecules in industrial settings (Behera, Kumar, Sinha, & Yadav, 2014).

Future Directions

“N-[1H-Indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine” and related compounds have potential for further development due to their inhibitory effects on tubulin polymerization . This could lead to advancements in the development of treatments for diseases such as cancer.

properties

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-20-12-8-6-11(7-9-12)16(18-19)14-10-17-15-5-3-2-4-13(14)15/h2-10,16-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGDWUSMPCIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1H-indol-3-yl)(4-methoxyphenyl)methyl]hydroxylamine

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